2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethoxybenzamido group attached to a dimethylthiophene carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 4,5-dimethylthiophene-3-carboxylic acid as the primary starting materials.
Amidation Reaction: The 2,3-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The exact mechanism of action of 2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Shares the dimethoxybenzamido group but lacks the thiophene carboxamide core.
4,5-Dimethylthiophene-3-carboxamide: Contains the thiophene carboxamide core but lacks the dimethoxybenzamido group.
Uniqueness
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to the combination of the dimethoxybenzamido group and the dimethylthiophene carboxamide core. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(2,3-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-8-9(2)23-16(12(8)14(17)19)18-15(20)10-6-5-7-11(21-3)13(10)22-4/h5-7H,1-4H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJAPVNIHSXRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=CC=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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